molecular formula C12H12N2O4S2 B14996902 5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B14996902
M. Wt: 312.4 g/mol
InChI Key: PKNNDBLEISJTSC-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: is a complex organic compound that features a sulfonyl group attached to an ethoxybenzene ring, a sulfanylidene group, and a tetrahydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanylidene group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is not well-documented. its sulfonyl group suggests it could act as an enzyme inhibitor by interacting with the active site of enzymes, potentially blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzenesulfonyl chloride: Shares the sulfonyl group but lacks the tetrahydropyrimidinone ring.

    Thiourea derivatives: Similar in having a sulfur-containing group but differ in the overall structure.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O4S2/c1-2-18-8-3-5-9(6-4-8)20(16,17)10-7-13-12(19)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,19)

InChI Key

PKNNDBLEISJTSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O

Origin of Product

United States

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